(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride
Overview
Description
“(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1423040-89-4 . It has a molecular weight of 195.69 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder that is soluble in water and ethanol. It has a melting point of 195-197°C.Scientific Research Applications
Organometallic Chemistry and Ligand Synthesis
- The pyrrolidine ring, including derivatives like (2-chloroethyl)pyrrolidine hydrochloride, is utilized in synthesizing hybrid organotellurium ligands. These ligands have applications in forming complexes with metals like palladium(II) and mercury(II), indicating potential in organometallic chemistry and catalysis (Singh et al., 2003).
Synthesis of Anti-inflammatory Compounds
- Derivatives of pyrrolidine, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and shown to have anti-inflammatory and analgesic properties. They serve as dual inhibitors of prostaglandin and leukotriene synthesis and have potential for clinical applications due to their reduced side effects compared to existing drugs (Ikuta et al., 1987).
Electrochemical Applications
- A pyrrolidine-based etheric member has been synthesized and characterized for its electrochromic and ion receptor properties. It shows a stable, reversible redox process and selective response towards Na+ ions, making it suitable for applications in metal recovery and ion sensing (Mert et al., 2013).
Pharmaceutical Intermediates
- The pyrrolidine ring is involved in the synthesis of pharmaceutical intermediates, like N-benzyl-4-formylpiperidine, using pyrrolidine-modified aluminum hydride reagents. Such intermediates have applications in the synthesis of drugs like donepezil hydrochloride (Abe et al., 2001).
Nanotechnology and Surface Chemistry
- Pyrrolidine derivatives have been used to self-assemble gold nanoparticles on fullerene nanospheres. This indicates applications in nanotechnology and the development of novel nanoassemblies (Zhang et al., 2004).
Safety and Hazards
The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(3S)-3-(2-ethoxyethoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJWDZOXOZUAO-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCO[C@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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